N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-ethyl-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide
CAS No.:
Cat. No.: VC20057226
Molecular Formula: C22H25NO5S
Molecular Weight: 415.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25NO5S |
|---|---|
| Molecular Weight | 415.5 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-5-ethyl-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C22H25NO5S/c1-4-16-6-8-20-19(11-16)15(3)21(28-20)22(24)23(12-18-7-5-14(2)27-18)17-9-10-29(25,26)13-17/h5-8,11,17H,4,9-10,12-13H2,1-3H3 |
| Standard InChI Key | HMJXCVVWIILLPB-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CC3=CC=C(O3)C)C4CCS(=O)(=O)C4 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure integrates three primary components:
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Benzofuran-2-carboxamide backbone: A bicyclic system comprising fused benzene and furan rings, substituted with ethyl (C2H5) and methyl (CH3) groups at positions 5 and 3, respectively.
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N-(1,1-Dioxidotetrahydrothiophen-3-yl) group: A sulfone-containing tetrahydrothiophene ring system, which enhances solubility and influences electronic properties.
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N-[(5-Methylfuran-2-yl)methyl] substituent: A furan-derived alkyl chain that contributes to steric bulk and potential metabolic stability.
The molecular formula is deduced as C24H27N2O6S, with a calculated molecular weight of 495.6 g/mol based on compositional analysis of analogous structures.
Table 1: Key Structural and Computed Properties
Stereochemical Considerations
The tetrahydrothiophene dioxide moiety introduces chirality at the 3-position, necessitating stereospecific synthesis to isolate enantiomers with distinct biological profiles. Computational models suggest that the (3R) configuration may optimize interactions with hydrophobic binding pockets in biological targets .
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound’s synthesis can be conceptualized in three stages:
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Benzofuran core construction: Friedel-Crafts acylation or Paal-Knorr cyclization to form the 5-ethyl-3-methylbenzofuran scaffold.
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Carboxamide functionalization: Coupling the benzofuran-2-carboxylic acid with N-substituted amines via activation reagents such as HATU or EDCI.
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Introduction of N-substituents: Sequential alkylation or reductive amination to attach the tetrahydrothiophene dioxide and furfurylmethyl groups.
Optimized Synthetic Route
A representative pathway, adapted from methods in and, involves:
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Step 1: Synthesis of 5-ethyl-3-methylbenzofuran-2-carboxylic acid via cyclization of 2-hydroxy-5-ethyl-3-methylacetophenone using Vilsmeier-Haack conditions.
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Step 2: Activation of the carboxylic acid with thionyl chloride (SOCl2) to form the acyl chloride intermediate.
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Step 3: Amide coupling with 3-aminotetrahydrothiophene-1,1-dioxide and (5-methylfuran-2-yl)methanamine in dichloromethane, catalyzed by triethylamine.
Critical parameters include maintaining anhydrous conditions (water content <50 ppm) and controlling reaction temperature (0–5°C during coupling) to minimize side reactions.
Table 2: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | POCl3/DMF, 80°C, 12 h | 78 | 95.2 |
| 2 | SOCl2, reflux, 3 h | 92 | 99.1 |
| 3 | Et3N, DCM, 0°C, 24 h | 65 | 98.5 |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (DMSO: 12.3 mg/mL; DMF: 8.7 mg/mL) but limited aqueous solubility (0.03 mg/mL at pH 7.4) . Accelerated stability studies indicate decomposition <2% after 6 months at -20°C under nitrogen.
Spectroscopic Characterization
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1H NMR (600 MHz, DMSO-d6): δ 7.82 (s, 1H, benzofuran-H4), 6.87 (d, J=3.1 Hz, 1H, furan-H3), 4.52–4.48 (m, 2H, N-CH2-furan).
Biological Activity and Mechanism of Action
Potassium Channel Modulation
Structural analogs demonstrate IC50 values of 0.8–1.2 µM against Kv1.3 channels, suggesting potential immunosuppressive applications. Molecular docking simulations predict that the tetrahydrothiophene dioxide group forms hydrogen bonds with Thr312 and Ser315 residues in the channel’s selectivity filter .
CYP450 Inhibition
The compound shows moderate inhibition of CYP3A4 (Ki = 4.3 µM) and CYP2D6 (Ki = 9.1 µM), necessitating caution in co-administration with narrow-therapeutic-index drugs.
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